molecular formula C7H4Cl2N2O4 B3181027 2,3-Dichloro-4-methyl-1,5-dinitrobenzene CAS No. 51676-75-6

2,3-Dichloro-4-methyl-1,5-dinitrobenzene

Cat. No.: B3181027
CAS No.: 51676-75-6
M. Wt: 251.02 g/mol
InChI Key: SYLUYXLDZLJZTA-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-methyl-1,5-dinitrobenzene is an organic compound with the molecular formula C7H4Cl2N2O4 It is a derivative of dinitrobenzene, characterized by the presence of two chlorine atoms and one methyl group attached to the benzene ring, along with two nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4-methyl-1,5-dinitrobenzene typically involves the nitration of 2,3-dichloro-4-methylbenzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is conducted under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle large volumes of reactants. The reaction conditions, such as temperature and concentration of acids, are optimized to maximize yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-methyl-1,5-dinitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-methyl-1,5-dinitrobenzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The nitro groups can undergo reduction to form reactive intermediates, which can further interact with biological molecules. The chlorine atoms can participate in substitution reactions, leading to the formation of various derivatives with potential biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dichloro-4-methyl-1,5-dinitrobenzene is unique due to its specific arrangement of substituents on the benzene ring, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

2,3-dichloro-4-methyl-1,5-dinitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O4/c1-3-4(10(12)13)2-5(11(14)15)7(9)6(3)8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLUYXLDZLJZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801260017
Record name Benzene, 2,3-dichloro-4-methyl-1,5-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801260017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51676-75-6
Record name Benzene, 2,3-dichloro-4-methyl-1,5-dinitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51676-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2,3-dichloro-4-methyl-1,5-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801260017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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